Mdl 105519
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Overview
Description
Preparation Methods
The synthesis of MDL 105519 involves several steps, starting with the preparation of the indole core. The synthetic route typically includes:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving chlorination and carboxylation.
Substitution Reactions: The phenyl and carboxyethenyl groups are introduced through substitution reactions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Chemical Reactions Analysis
MDL 105519 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the carboxylic acid groups.
Substitution: The compound can undergo substitution reactions, particularly at the indole core and phenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
MDL 105519 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.
Biology: The compound is used to study the role of NMDA receptors in various biological processes.
Mechanism of Action
MDL 105519 exerts its effects by binding to the glycine site of the NMDA receptor, thereby inhibiting NMDA-dependent responses. This noncompetitive inhibition affects various pathways, including the modulation of cyclic GMP content in the cerebellum and alterations in cytosolic calcium and sodium currents in neurons . The compound’s high affinity for the glycine recognition site makes it a potent NMDA receptor antagonist .
Comparison with Similar Compounds
MDL 105519 is comparable to other NMDA receptor glycine site antagonists such as L-701,324 and ACEA 1021. it is unique in its high affinity and selectivity for the glycine site, making it a valuable tool in NMDA receptor research . Similar compounds include:
L-701,324: Another potent glycine site antagonist.
ACEA 1021: Known for its NMDA receptor antagonism.
MK-801: A well-known NMDA receptor antagonist with a different mechanism of action.
This compound stands out due to its specific binding and inhibition properties, which differentiate it from other NMDA receptor antagonists .
Properties
IUPAC Name |
3-(2-carboxy-2-phenylethenyl)-4,6-dichloro-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO4/c19-10-6-13(20)15-12(16(18(24)25)21-14(15)7-10)8-11(17(22)23)9-4-2-1-3-5-9/h1-8,21H,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWVUDLZUVBQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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